1-(3-azidopropyl)-4-bromobenzene
Description
1-(3-Azidopropyl)-4-bromobenzene is an aromatic compound featuring a bromine atom at the para position of a benzene ring and a 3-azidopropyl chain. Its molecular formula is C₉H₁₀BrN₃, with a molecular weight of 248.10 g/mol.
Properties
CAS No. |
1637286-22-6 |
|---|---|
Molecular Formula |
C9H10BrN3 |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-azidopropyl)-4-bromobenzene can be synthesized through a multi-step process involving the introduction of the azide group and the bromine atom onto the benzene ring. One common method involves the following steps:
Bromination: The starting material, benzene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield bromobenzene.
Nucleophilic Substitution: Bromobenzene undergoes a nucleophilic substitution reaction with 3-chloropropylamine to form 1-(3-chloropropyl)-4-bromobenzene.
Azidation: The final step involves the substitution of the chlorine atom with an azide group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(3-azidopropyl)-4-bromobenzene undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts, alkynes, and solvents like water or ethanol.
Substitution Reactions: Nucleophiles such as amines or thiols, polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Click Chemistry: 1,2,3-triazole derivatives.
Substitution Reactions: Various substituted benzene derivatives.
Reduction: 1-(3-aminopropyl)-4-bromobenzene.
Scientific Research Applications
1-(3-azidopropyl)-4-bromobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through click chemistry.
Biology: Employed in bioorthogonal labeling and imaging studies due to the reactivity of the azide group.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, through cross-linking reactions.
Mechanism of Action
The mechanism of action of 1-(3-azidopropyl)-4-bromobenzene is primarily driven by the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, which can be used to link various molecular entities. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Azide-Containing Bromobenzene Derivatives
Key Differences :
- Azide Position : The azidopropyl chain in this compound provides greater hydrophilicity and flexibility compared to the azidomethyl group in 1-(azidomethyl)-4-bromobenzene, enhancing its utility in aqueous-phase reactions .
- Halogen Effects : Bromine’s higher atomic radius and polarizability compared to fluorine influence electronic properties. Bromine enhances π-stacking interactions in triazole derivatives, whereas fluorine increases metabolic stability in imaging probes .
Halogen-Substituted Benzene Derivatives with Non-Azide Groups
Key Differences :
- Functional Group Reactivity : The azide group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry, whereas allyloxy or ester groups participate in nucleophilic substitutions or hydrolytic reactions .
- Biological Activity : Bromopropylate’s ester functionality confers pesticidal activity, contrasting with the azide group’s role in generating bioactive triazoles .
Piperazine and Triazole Derivatives
Key Differences :
- Structural Complexity : Piperazine derivatives exhibit enhanced solubility and receptor-binding affinity due to their nitrogen-rich cores, whereas simpler triazoles prioritize synthetic efficiency .
- Halogen Role : Bromine in this compound aids in directing electrophilic substitutions , whereas chlorine in piperazine derivatives modulates lipophilicity for blood-brain barrier penetration .
Research Findings and Trends
- Click Chemistry Efficiency : this compound demonstrates superior reactivity in CuAAC compared to azidomethyl analogs, achieving triazole yields >80% under optimized conditions .
- Imaging Applications : Fluorine-substituted analogs (e.g., 1-(3-azidopropyl)-4-fluorobenzene) show longer in vivo half-lives, but bromine derivatives provide better contrast in PET imaging due to heavier atom effects .
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